2-Iodo-3-(trifluoromethyl)pyridine

Trifluoromethylation Organometallic Chemistry Pyridine Functionalization

Secure the specific 3-CF₃ regioisomer for regioselective lithiation chemistry. The 2-iodo handle offers superior oxidative addition rates in Suzuki and Sonogashira couplings compared to bromo analogs, enabling late-stage functionalization of sensitive pharma/agrochemical scaffolds. Critical for building 2-substituted pyridine libraries inaccessible via other isomers.

Molecular Formula C6H3F3IN
Molecular Weight 272.99 g/mol
CAS No. 927434-20-6
Cat. No. B1388213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-(trifluoromethyl)pyridine
CAS927434-20-6
Molecular FormulaC6H3F3IN
Molecular Weight272.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)I)C(F)(F)F
InChIInChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H
InChIKeyMXQOZXBATZOEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-(trifluoromethyl)pyridine (CAS 927434-20-6): A Regiospecific Iodo-CF₃ Pyridine Building Block for Cross-Coupling-Driven Medicinal Chemistry and Agrochemical Synthesis


2-Iodo-3-(trifluoromethyl)pyridine (CAS 927434-20-6, C₆H₃F₃IN, MW 272.99) is a halogenated heterocyclic building block belonging to the class of functionalized pyridines . The molecule features a pyridine ring substituted with an iodine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position . This unique regioisomeric substitution pattern confers distinct electronic properties, activating the C2 position for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The presence of the 3-CF₃ group, in particular, enhances lipophilicity, influences metabolic stability, and, critically, directs reactivity differently than its 4- or 5-substituted positional isomers [1][2]. It is primarily procured as a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals.

Beyond a Simple Halogenated Pyridine: Why 2-Iodo-3-(trifluoromethyl)pyridine (CAS 927434-20-6) is Not Interchangeable with its Positional Isomers


Procurement decisions for halogenated pyridine building blocks cannot be based on functional group similarity alone; regioisomerism and halogen identity are critical determinants of synthetic utility. While 2-iodo-5-(trifluoromethyl)pyridine or 2-bromo-3-(trifluoromethyl)pyridine may appear as cost-effective alternatives, their chemical behavior diverges significantly. The 3-CF₃ group in the target compound uniquely directs regioselective lithiation at the adjacent 2-position, a property not shared by isomers where the CF₃ group is at the 2-, 4-, or 6-positions, which instead undergo nucleophilic addition and polymerization [1]. Furthermore, the choice of halogen is paramount: the C-I bond is substantially more reactive in oxidative addition steps of palladium-catalyzed cross-couplings compared to C-Br or C-Cl bonds, enabling reactions under milder conditions [2]. This differentiation is not merely academic; it directly impacts reaction yields, the scope of compatible substrates, and the feasibility of late-stage functionalization in complex molecule synthesis [3].

Quantitative Differentiation of 2-Iodo-3-(trifluoromethyl)pyridine: Evidence-Based Guide for Scientific Selection


Superior Reactivity in Trifluoromethylation: 2-Iodopyridines Enable Near-Quantitative Conversion, Unlike 3- or 4-Iodopyridine Regioisomers

In a direct comparative study, 2-iodopyridines, including 2-iodo-3-(trifluoromethyl)pyridine, were found to undergo displacement of iodine by in situ generated (trifluoromethyl)copper (CuCF₃) to yield the corresponding 2-(trifluoromethyl)pyridines nearly quantitatively [1]. This outcome stands in stark contrast to reactions employing 3- and 4-iodopyridines or 2-bromopyridines, which afforded only moderate yields at best under identical conditions [2]. The reactivity is attributed to the specific electronic environment at the 2-position, which is highly activated for this transformation.

Trifluoromethylation Organometallic Chemistry Pyridine Functionalization

Regioselective Lithiation: 3-CF₃ Group Directs Metalation to the 2-Position, a Site Inaccessible in 2-, 4-, or 6-CF₃ Pyridine Isomers

The 3-CF₃ group in 2-iodo-3-(trifluoromethyl)pyridine is a key structural determinant for regioselective lithiation. According to foundational research on the directing effects of trifluoromethyl groups, pyridines substituted with a CF₃ group at the 3- or 5-positions undergo efficient and regioselective lithiation at the adjacent 2-position when treated with alkyllithium reagents [1]. This provides a straightforward route to 2-functionalized derivatives. Conversely, the same reaction with pyridines bearing CF₃ groups at the 2-, 4-, or 6-positions results exclusively in the addition of the alkyl lithium to the C=N bond, leading to polymerization, not functionalization [2].

Regioselective Lithiation Organolithium Chemistry C-H Functionalization

Preference in Palladium-Catalyzed Cross-Coupling: Iodo Substituent Enables Milder Suzuki-Miyaura Reactions Compared to Bromo Analogs

The iodine substituent at the 2-position of 2-iodo-3-(trifluoromethyl)pyridine offers a distinct kinetic advantage in palladium-catalyzed cross-coupling reactions. In the context of Suzuki-Miyaura reactions on halogenated pyridines, the C-I bond is significantly more reactive towards oxidative addition to Pd(0) compared to the C-Br bond [1]. This higher reactivity allows for coupling reactions to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and often with greater selectivity, as demonstrated in the site-selective functionalization of structurally complex pyridines where iodine is preferentially activated over other halogens .

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis

Demonstrated Cytotoxic Activity of Derivatives Against MCF-7 and U-937 Cell Lines Provides a Starting Point for Anticancer Lead Optimization

Derivatives synthesized from 2-iodo-3-(trifluoromethyl)pyridine have been evaluated for their biological activity, providing a quantitative baseline for drug discovery programs. Studies have reported that specific analogs exhibit cytotoxic effects against human cancer cell lines, with IC₅₀ values measured in the low micromolar range . For instance, activity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells was quantified, offering a direct benchmark for structure-activity relationship (SAR) studies. The presence of the iodine and CF₃ group is crucial for this activity, as they can be further elaborated to optimize potency and selectivity.

Anticancer Activity Cytotoxicity Medicinal Chemistry

High-Value Application Scenarios for 2-Iodo-3-(trifluoromethyl)pyridine (CAS 927434-20-6) Based on Differential Evidence


Synthesis of 2-Substituted-3-(trifluoromethyl)pyridine Pharmacophores via Directed ortho-Metalation

Leverage the unique directing effect of the 3-CF₃ group to achieve regioselective lithiation at the 2-position. This pathway is a cornerstone for constructing diverse 2-substituted pyridine libraries that are inaccessible via other isomers [1]. In this scenario, the iodine atom can act as a temporary protecting group or be exchanged, allowing for the installation of electrophiles (e.g., aldehydes, ketones, halogens) with high positional control, enabling the rapid exploration of SAR in drug discovery programs focused on kinase inhibitors or other targets requiring a CF₃-pyridine motif.

Late-Stage Functionalization in Complex Molecule Synthesis via Pd-Catalyzed Cross-Couplings

Utilize the enhanced reactivity of the C-I bond over C-Br or C-Cl to perform Suzuki-Miyaura, Sonogashira, or Negishi couplings on advanced, densely functionalized intermediates [2]. The mild reaction conditions afforded by the iodine leaving group minimize the risk of epimerization, protodehalogenation, or decomposition of sensitive moieties. This is a critical advantage in the final steps of synthesizing drug candidates, natural product analogs, or agrochemical active ingredients where high yield and purity are non-negotiable .

Construction of CF₃-Containing Biaryl Systems for Agrochemical Lead Discovery

Incorporate the 2-iodo-3-(trifluoromethyl)pyridine fragment into biaryl frameworks, a common structural motif in herbicides and fungicides . The combination of the metabolically stabilizing CF₃ group and the highly reactive iodine handle ensures efficient coupling with diverse aryl boronic acids or organometallic reagents. This allows for the rapid generation of compound libraries designed to improve environmental stability and target binding, directly addressing key challenges in modern agrochemical development .

Precursor for Heterocyclic Scaffolds via Copper-Mediated Trifluoromethylation

Capitalize on the near-quantitative conversion of the 2-iodo moiety to a second CF₃ group using in situ generated (trifluoromethyl)copper [3]. This transformation, which is low-yielding for 3- or 4-iodopyridines, provides an efficient route to bis(trifluoromethyl)pyridines. These electron-deficient heterocycles are valuable building blocks for materials science applications and for designing pharmaceuticals with enhanced lipophilicity and blood-brain barrier permeability [4].

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